![molecular formula C12H14N6O B7436067 N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of cyclopropane carboxamides and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of certain protein kinases and enzymes that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has also been found to exhibit neuroprotective effects, which may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide in lab experiments include its high potency and specificity for certain types of cancer cells. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide. These include further investigation into its mechanism of action and its potential use in combination with other anticancer agents. In addition, the neuroprotective effects of this compound could be further studied for their potential use in the treatment of neurological disorders. Finally, the synthesis and purification methods for this compound could be optimized to reduce the cost and increase the yield for its use in lab experiments.
Synthesemethoden
The synthesis of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide involves the reaction of 4-(aminomethyl)benzoic acid with tetrazole-1-carboxylic acid, followed by cyclization with triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against certain types of cancer cells and has been proposed as a potential anticancer agent. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c13-7-9-1-3-10(4-2-9)15-11(19)12(5-6-12)18-8-14-16-17-18/h1-4,8H,5-7,13H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPILSBWWLNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)CN)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

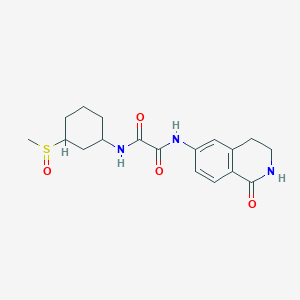
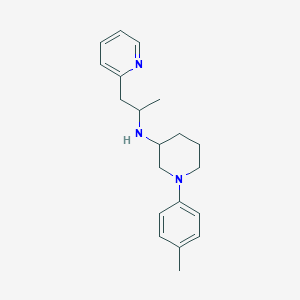
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
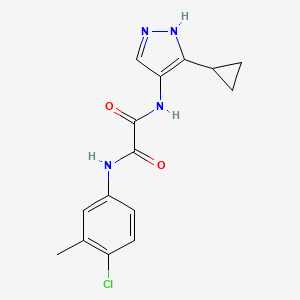
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
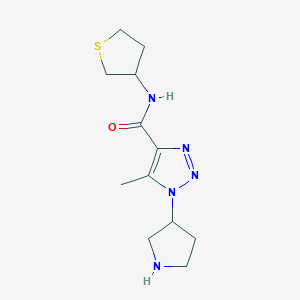
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
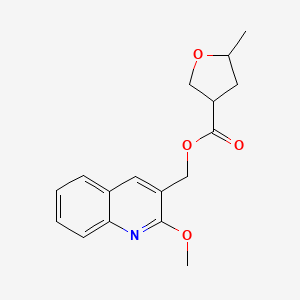

![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)